molecular formula C11H13FOS B13215662 3-(3-Fluorophenyl)-2-methylthiolan-3-ol

3-(3-Fluorophenyl)-2-methylthiolan-3-ol

Cat. No.: B13215662
M. Wt: 212.29 g/mol
InChI Key: ISECNPKXNVOERX-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-2-methylthiolan-3-ol typically involves the reaction of 3-fluorobenzyl chloride with 2-methylthiolane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are typical.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-2-methylthiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Fluorophenmetrazine: A stimulant with a similar fluorophenyl group.

    3-Fluoroamphetamine: Another fluorinated compound with stimulant properties.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with a fluorophenyl group.

Uniqueness: 3-(3-Fluorophenyl)-2-methylthiolan-3-ol is unique due to the presence of both a fluorophenyl group and a thiolane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H13FOS/c1-8-11(13,5-6-14-8)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3

InChI Key

ISECNPKXNVOERX-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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